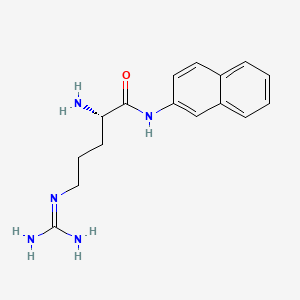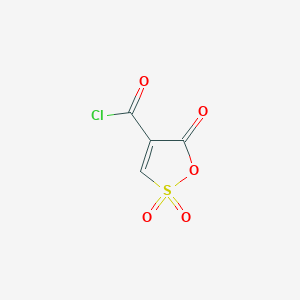
2,2,5-Trioxo-2,5-dihydro-1,2lambda~6~-oxathiole-4-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-1,2-Oxathiole-4-carbonylchloride,5-oxo-,2,2-dioxide(9ci) is a chemical compound with the molecular formula C4H3ClO4S It is known for its unique structure, which includes a 1,2-oxathiole ring fused with a carbonyl chloride group and a dioxide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-1,2-Oxathiole-4-carbonylchloride,5-oxo-,2,2-dioxide(9ci) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a chlorinating agent. The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a form suitable for further use or research.
Analyse Des Réactions Chimiques
Types of Reactions
5H-1,2-Oxathiole-4-carbonylchloride,5-oxo-,2,2-dioxide(9ci) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The carbonyl chloride group can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while nucleophilic substitution can produce a variety of substituted oxathioles.
Applications De Recherche Scientifique
5H-1,2-Oxathiole-4-carbonylchloride,5-oxo-,2,2-dioxide(9ci) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying biological processes and interactions at the molecular level.
Medicine: Research into potential pharmaceutical applications is ongoing, with studies exploring its use in drug development.
Industry: The compound’s unique properties make it valuable in the development of new materials and industrial processes.
Mécanisme D'action
The mechanism by which 5H-1,2-Oxathiole-4-carbonylchloride,5-oxo-,2,2-dioxide(9ci) exerts its effects involves its reactivity with various molecular targets. The compound can interact with nucleophiles, leading to the formation of covalent bonds and subsequent changes in molecular structure. These interactions can affect biological pathways and processes, making the compound a valuable tool in research.
Comparaison Avec Des Composés Similaires
Similar Compounds
5H-1,2-Oxathiole-4-carbonylchloride: Lacks the dioxide moiety, resulting in different reactivity and applications.
1,2-Oxathiolane-2,2-dioxide: A related compound with a different ring structure and properties.
Sulfonyl chlorides: Compounds with similar functional groups but different overall structures and reactivity.
Uniqueness
5H-1,2-Oxathiole-4-carbonylchloride,5-oxo-,2,2-dioxide(9ci) is unique due to its combination of a 1,2-oxathiole ring, a carbonyl chloride group, and a dioxide moiety. This unique structure imparts specific reactivity and properties that make it valuable in various fields of research and industry.
Propriétés
Numéro CAS |
103625-58-7 |
|---|---|
Formule moléculaire |
C4HClO5S |
Poids moléculaire |
196.57 g/mol |
Nom IUPAC |
2,2,5-trioxooxathiole-4-carbonyl chloride |
InChI |
InChI=1S/C4HClO5S/c5-3(6)2-1-11(8,9)10-4(2)7/h1H |
Clé InChI |
QIWYCYIXIWZDOJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)OS1(=O)=O)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(3-methoxyphenyl)-](/img/structure/B13808368.png)
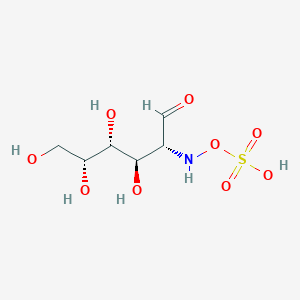
![3H-Naphtho[1,2,3-de]quinoline-1-carboxylic acid, 6-[(4-chlorophenyl)amino]-2,7-dihydro-4-methyl-2,7-dioxo-, ethyl ester](/img/structure/B13808373.png)
![N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B13808375.png)
![[(1R,3S)-3-ethoxycyclohexyl]-trimethylsilane](/img/structure/B13808377.png)
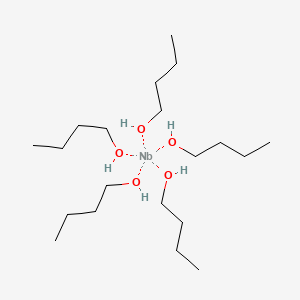

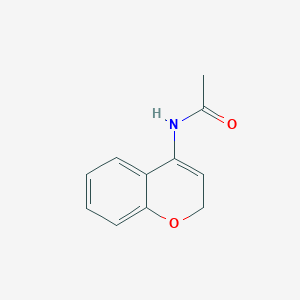
![2-[butyl-bis[2-[(Z)-octadec-9-enoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (Z)-octadec-9-enoate](/img/structure/B13808400.png)
![Sodium;5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B13808402.png)
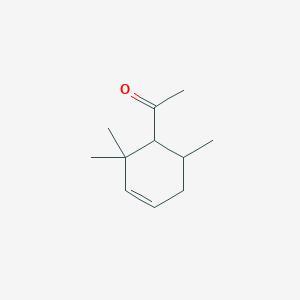

![Bis[2-(2-ethylbutoxy)ethyl] adipate](/img/structure/B13808427.png)
